An In-Depth Technical Guide to 6-Propyl-4-(trifluoromethyl)-2-pyridinol (CAS 937601-39-3): Current Knowledge and Future Directions
An In-Depth Technical Guide to 6-Propyl-4-(trifluoromethyl)-2-pyridinol (CAS 937601-39-3): Current Knowledge and Future Directions
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
6-Propyl-4-(trifluoromethyl)-2-pyridinol, a fluorinated pyridinol derivative, presents a unique scaffold for potential applications in medicinal chemistry and materials science. This technical guide synthesizes the currently available information on this compound, focusing on its physicochemical properties. A significant gap in the publicly accessible scientific literature regarding its synthesis, detailed spectroscopic analysis, mechanism of action, and biological activity is noted. This document aims to provide a foundational understanding based on existing data and outlines potential avenues for future research to unlock the full potential of this molecule.
Introduction: The Significance of Trifluoromethylpyridines
The introduction of a trifluoromethyl (-CF3) group into a pyridine ring is a well-established strategy in medicinal chemistry for modulating the physicochemical and biological properties of molecules.[1] The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, improve membrane permeability, and alter receptor binding affinity.[1] Pyridinol scaffolds, in turn, are prevalent in a wide array of biologically active compounds. The combination of these two moieties in 6-Propyl-4-(trifluoromethyl)-2-pyridinol suggests a compound with potential for further investigation in drug discovery and development. This guide provides a consolidated overview of the known properties of this specific molecule.
Physicochemical Properties
The fundamental physicochemical properties of 6-Propyl-4-(trifluoromethyl)-2-pyridinol are summarized in the table below. These data are primarily derived from chemical supplier databases and provide a baseline for handling, characterization, and theoretical modeling.
| Property | Value | Source |
| CAS Number | 937601-39-3 | |
| Molecular Formula | C₉H₁₀F₃NO | |
| Molecular Weight | 205.18 g/mol | |
| Melting Point | 75-77 °C | |
| Boiling Point (Predicted) | 264.7 ± 40.0 °C | |
| Density (Predicted) | 1.216 ± 0.06 g/cm³ | |
| pKa (Predicted) | 10.86 | Chemical Supplier Data |
Structural Information:
The chemical structure of 6-Propyl-4-(trifluoromethyl)-2-pyridinol is depicted below. The molecule features a pyridine ring substituted with a hydroxyl group at the 2-position, a trifluoromethyl group at the 4-position, and a propyl group at the 6-position. The pyridinol exists in tautomeric equilibrium with its corresponding pyridone form.
Caption: Chemical structure of 6-Propyl-4-(trifluoromethyl)-2-pyridinol.
Synthesis and Purification: A Knowledge Gap
A comprehensive search of the scientific and patent literature did not yield a specific, detailed synthetic protocol for 6-Propyl-4-(trifluoromethyl)-2-pyridinol. However, general synthetic strategies for substituted trifluoromethylpyridines can provide a conceptual framework for its potential synthesis. These methods often involve:
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Cyclocondensation Reactions: Building the pyridine ring from acyclic precursors containing the trifluoromethyl group.[1]
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Modification of Pre-existing Pyridine Rings: Introducing the propyl and trifluoromethyl groups onto a pre-functionalized pyridinol ring through various organic reactions.
Hypothetical Synthetic Workflow:
A plausible, though unverified, synthetic approach could involve the multi-step sequence illustrated below. This diagram is intended for conceptual purposes and would require experimental validation.
Caption: A conceptual workflow for the synthesis and purification of the title compound.
Purification Considerations:
Standard purification techniques for organic compounds would likely be applicable. These could include:
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Crystallization: Given its solid nature at room temperature, crystallization from a suitable solvent system could be an effective purification method.
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Column Chromatography: Silica gel chromatography using a gradient of non-polar and polar solvents would be a standard approach to remove impurities.
Potential Applications and Research Opportunities
While no specific biological activities or applications have been reported for 6-Propyl-4-(trifluoromethyl)-2-pyridinol, its structure suggests several areas of potential interest for researchers:
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Scaffold for Medicinal Chemistry: The molecule could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic activities. The combination of the pyridinol, trifluoromethyl, and propyl groups offers multiple points for further chemical modification to explore structure-activity relationships (SAR).
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Agrochemical Research: Trifluoromethylpyridines are a known class of compounds with applications as herbicides and insecticides.[2] Investigating the biological activity of this compound in agrochemical screening assays could be a fruitful area of research.
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Materials Science: Pyridine derivatives have applications in the development of functional materials, such as ligands for metal complexes and components of organic light-emitting diodes (OLEDs). The specific electronic properties conferred by the trifluoromethyl group could be of interest in this field.
Safety and Handling
Specific safety data for 6-Propyl-4-(trifluoromethyl)-2-pyridinol is not extensively documented. However, based on the safety information for structurally related trifluoromethylpyridine compounds, the following precautions should be taken when handling this chemical:
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and safety glasses.[3][4]
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Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[3][4]
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3][4] Do not ingest.[4]
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Storage: Store in a tightly sealed container in a cool, dry place.[4]
It is imperative to consult the material safety data sheet (MSDS) provided by the supplier before handling this compound.
Conclusion and Future Outlook
6-Propyl-4-(trifluoromethyl)-2-pyridinol represents a chemical entity with untapped potential. While basic physicochemical data are available, a significant void exists in the scientific literature concerning its synthesis, biological activity, and potential applications. This guide serves to highlight this knowledge gap and to encourage the scientific community to explore the properties of this intriguing molecule. Future research should focus on:
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Development and publication of a robust and scalable synthetic route.
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Comprehensive spectroscopic characterization (NMR, IR, Mass Spectrometry) and X-ray crystallographic analysis.
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Screening for biological activity in a variety of assays relevant to human health and agriculture.
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Exploration of its utility as a scaffold in the synthesis of novel compounds.
The elucidation of these properties will be crucial in determining the ultimate value of 6-Propyl-4-(trifluoromethyl)-2-pyridinol in the fields of drug discovery, agrochemical development, and materials science.
References
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Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 253–265. [Link]
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Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]
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- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
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